N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide
Description
N'-[(1Z)-1-(4-Hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide is a thiocarbohydrazide derivative featuring a thiophene ring and a 4-hydroxyphenyl group connected via a Z-configured ethylidene linkage. This compound belongs to a class of hydrazide derivatives known for their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The presence of N, O, and S donor atoms in its structure enables coordination with metal ions, making it relevant in materials science and medicinal chemistry .
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-9(10-4-6-11(16)7-5-10)14-15-13(17)12-3-2-8-18-12/h2-8,16H,1H3,(H,15,17)/b14-9- |
InChI Key |
NKTJLKGKXLLMKG-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 1-(4-hydroxyphenyl)ethanone in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is dissolved in anhydrous ethanol and stirred under reflux for several hours. After cooling to room temperature, the product is filtered and purified to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and phenyl rings.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are explored for their catalytic and electronic properties.
Material Science: The compound is investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with various molecular targets. In medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The hydrazone linkage and the hydroxyphenyl group play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Spectral and Physical Properties
Notes:
- The phenolic OH group in the target compound contributes to hydrogen bonding, raising its melting point compared to non-hydroxylated analogs .
- Long alkyl chains (e.g., pentadecyl) drastically reduce aqueous solubility .
Antimicrobial Activity:
- The target compound and its 4-hydroxyphenyl derivatives exhibit broad-spectrum antibacterial activity , particularly against Staphylococcus aureus and Escherichia coli .
- Fluorinated analogs show enhanced stability but reduced activity compared to hydroxylated versions, likely due to decreased hydrogen-bonding capacity .
Enzyme Inhibition:
- GPx1 Inhibition : Derivatives like 3aC9 (84.9% inhibition at 100 µM) and 3eC7 (82.7% at 100 µM) demonstrate significant activity, while the target compound’s efficacy depends on substituent electronic profiles .

Metal Coordination:
- The target compound forms stable complexes with Co(II), Ni(II), and Cu(II), similar to other thiocarbohydrazides. These complexes are explored for catalytic and antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

